

TUG-905: Application in Glucose Homeostasis Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TUG-905

Cat. No.: B10770584

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Introduction

TUG-905 is a potent and highly selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). FFA1 is predominantly expressed in pancreatic β -cells and intestinal L-cells, making it a compelling therapeutic target for type 2 diabetes. Activation of FFA1 by agonists like **TUG-905** has been shown to potentiate glucose-stimulated insulin secretion (GSIS) and stimulate the release of glucagon-like peptide-1 (GLP-1), both of which are critical mechanisms for maintaining glucose homeostasis. This document provides detailed application notes and protocols for the use of **TUG-905** in glucose homeostasis research.

Mechanism of Action

TUG-905 acts as an agonist at the FFA1/GPR40 receptor. This receptor is a Gq/11-coupled GPCR. Upon ligand binding, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca^{2+}) into the cytoplasm. The resulting increase in intracellular Ca^{2+} concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β -cells and GLP-1 secretion from enteroendocrine L-cells.

Quantitative Data Summary

While specific quantitative data for **TUG-905**'s effects on glucose homeostasis are not extensively published, the following table summarizes its known potency and provides illustrative data from other potent FFA1 agonists that act via the same mechanism. This allows for an estimation of the expected efficacy of **TUG-905** in similar assays.

Parameter	TUG-905	Other Potent FFA1 Agonists (Illustrative)	Cell/Animal Model	Reference
pEC50 for FFA1/GPR40	7.03	6.14 - 7.32 (GW9508)	HEK293 cells	[1]
GLP-1 Secretion	Data not available	~11-fold increase (AM5262)	STC-1 cells	[2]
Glucose-Stimulated Insulin Secretion (GSIS) Potentiation	Data not available	Significant potentiation at 8.3 and 16.7 mM glucose (Fasiglifam)	Rat pancreatic islets	[3][4]
Oral Glucose Tolerance Test (OGTT)	Reduced body mass in vivo	Significant reduction in blood glucose AUC (MK-2305)	Diet-Induced Obese (DIO) mice	[1][5]
Adipocyte Glucose Uptake	Data not available	Modest increase compared to insulin (TUG-891, an FFA4 agonist)	3T3-L1 adipocytes	[6]

Experimental Protocols

In Vitro GLP-1 Secretion Assay using STC-1 Cells

This protocol is adapted from established methods for measuring GLP-1 release from the murine enteroendocrine STC-1 cell line.

Materials:

- STC-1 cells
- DMEM with high glucose, supplemented with 10% FBS, 1% penicillin-streptomycin
- Assay buffer: Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA
- **TUG-905** stock solution (in DMSO)
- Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)
- GLP-1 ELISA kit
- DPP-IV inhibitor (e.g., sitagliptin)

Procedure:

- Cell Culture: Culture STC-1 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
- Seeding: Seed STC-1 cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
- Starvation: On the day of the experiment, gently wash the cells twice with KRB. Then, incubate the cells in 1 mL of KRB for 2 hours at 37°C to establish basal secretion.
- Stimulation: After the starvation period, aspirate the buffer and add 500 µL of fresh KRB containing the desired concentrations of **TUG-905** (e.g., 0.1, 1, 10 µM), vehicle (DMSO), or a positive control. Include a DPP-IV inhibitor in the buffer to prevent GLP-1 degradation.
- Incubation: Incubate the plate at 37°C for 2 hours.
- Sample Collection: After incubation, collect the supernatant from each well and transfer to microcentrifuge tubes. Centrifuge at 1000 x g for 5 minutes at 4°C to pellet any detached cells.

- **GLP-1 Measurement:** Analyze the supernatant for GLP-1 concentration using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Normalize the GLP-1 concentration to the total protein content of the cells in each well. Express the results as fold-change over the vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes a standard OGTT procedure in mice to evaluate the effect of **TUG-905** on glucose disposal.

Materials:

- Male C57BL/6J mice (8-10 weeks old) on a high-fat diet (HFD) for 8-12 weeks to induce obesity and glucose intolerance.
- **TUG-905** formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose).
- Glucose solution (20% w/v in sterile water).
- Handheld glucometer and test strips.
- Oral gavage needles.

Procedure:

- **Acclimation and Fasting:** Acclimate the mice to handling and gavage for at least 3 days prior to the experiment. Fast the mice for 6 hours before the OGTT with free access to water.
- **Baseline Blood Glucose:** At $t = -30$ minutes, administer **TUG-905** or vehicle via oral gavage. At $t = 0$ minutes, measure baseline blood glucose from a tail snip using a glucometer.
- **Glucose Challenge:** Immediately after the baseline glucose measurement, administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.
- **Blood Glucose Monitoring:** Measure blood glucose levels from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

- **Data Analysis:** Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. A significant reduction in the AUC for the **TUG-905** treated group compared to the vehicle group indicates improved glucose tolerance.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets

This protocol outlines the procedure for assessing the potentiation of GSIS by **TUG-905** in isolated pancreatic islets.

Materials:

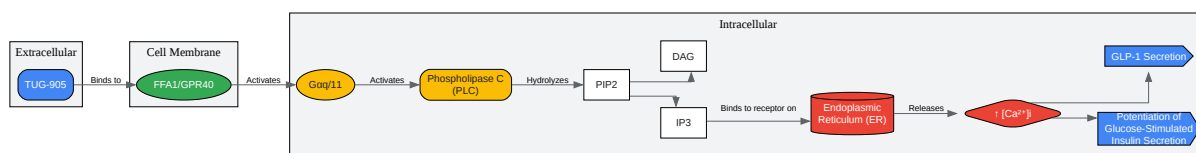
- Isolated pancreatic islets (from mouse or rat).
- Krebs-Ringer Bicarbonate buffer (KRB) supplemented with 0.1% BSA and varying concentrations of glucose (e.g., 2.8 mM for basal and 16.7 mM for stimulated).
- **TUG-905** stock solution (in DMSO).
- Insulin RIA or ELISA kit.

Procedure:

- **Islet Preparation:** Isolate pancreatic islets using a standard collagenase digestion method.
- **Pre-incubation:** Pre-incubate batches of 5-10 size-matched islets in KRB with 2.8 mM glucose for 60 minutes at 37°C to establish a basal insulin secretion rate.
- **Basal and Stimulated Incubation:** After pre-incubation, transfer the islets to fresh KRB containing:
 - 2.8 mM glucose (basal) ± **TUG-905**
 - 16.7 mM glucose (stimulated) ± **TUG-905** (e.g., 1, 10 µM)
 - Vehicle controls for each glucose concentration.

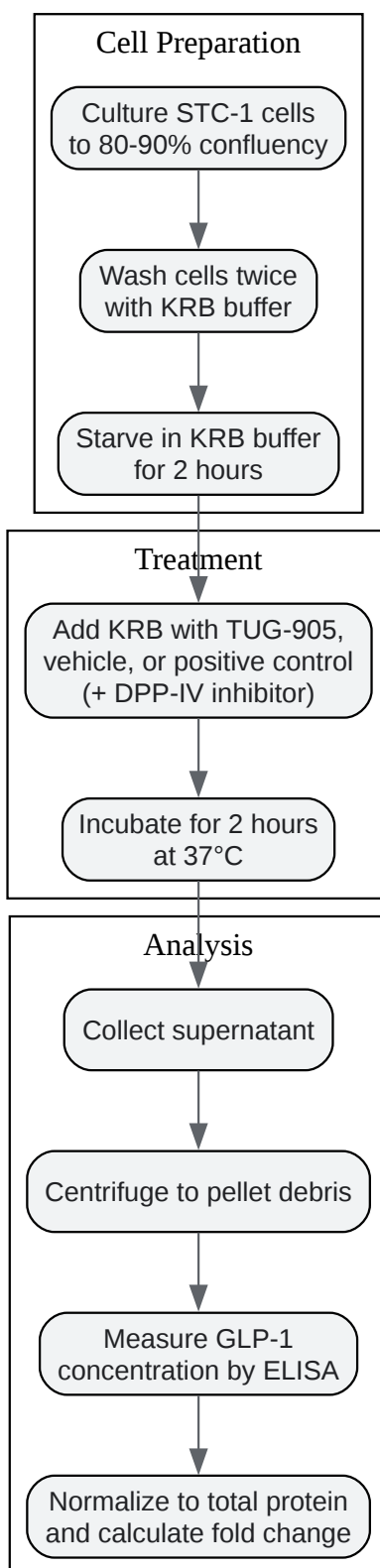
- Incubation: Incubate for 60 minutes at 37°C.
- Sample Collection: Collect the supernatant for insulin measurement.
- Insulin Measurement: Determine the insulin concentration in the supernatant using an insulin RIA or ELISA kit.
- Data Analysis: Normalize insulin secretion to the number of islets or total insulin content. Express the results as fold-potential of GSIS by **TUG-905** compared to the stimulated control without the compound.

Visualizations



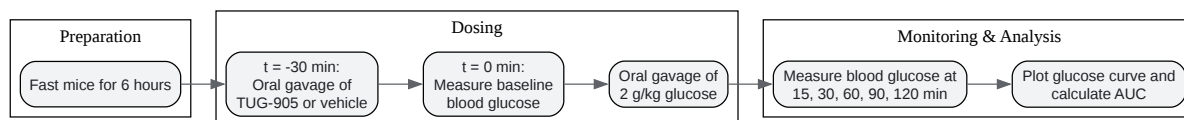
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TUG-905 Signaling Pathway



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In Vitro GLP-1 Secretion Assay Workflow



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In Vivo Oral Glucose Tolerance Test Workflow

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- To cite this document: BenchChem. [TUG-905: Application in Glucose Homeostasis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10770584#tug-905-application-in-glucose-homeostasis-research]

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